molecular formula C13H15N3O4 B11846863 3-((6,7-Dimethoxyquinazolin-4-yl)amino)propanoic acid

3-((6,7-Dimethoxyquinazolin-4-yl)amino)propanoic acid

Cat. No.: B11846863
M. Wt: 277.28 g/mol
InChI Key: JCXMTYKPWXARON-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6,7-Dimethoxyquinazolin-4-yl)amino)propanoic acid typically involves the reaction of 6,7-dimethoxyquinazolin-4(3H)-one with an appropriate amino acid or dipeptide . The reaction conditions often include boiling the initial compound with the corresponding amino acid in the presence of a suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent selection, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((6,7-Dimethoxyquinazolin-4-yl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield derivatives with additional hydrogen atoms.

Scientific Research Applications

Comparison with Similar Compounds

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

3-[(6,7-dimethoxyquinazolin-4-yl)amino]propanoic acid

InChI

InChI=1S/C13H15N3O4/c1-19-10-5-8-9(6-11(10)20-2)15-7-16-13(8)14-4-3-12(17)18/h5-7H,3-4H2,1-2H3,(H,17,18)(H,14,15,16)

InChI Key

JCXMTYKPWXARON-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCCC(=O)O)OC

Origin of Product

United States

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